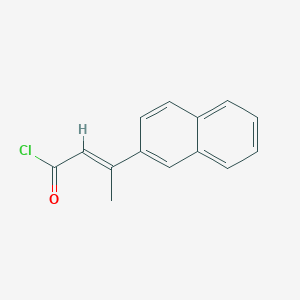![molecular formula C10H11BrMgO B14242042 Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- CAS No. 625454-16-2](/img/structure/B14242042.png)
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO and is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is typically synthesized through the reaction of magnesium metal with bromo[4-[(2-methyl-2-propenyl)oxy]phenyl] in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Substitution Reactions: Can be used to introduce the phenyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Requires appropriate electrophiles and may involve solvents like tetrahydrofuran (THF).
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Substituted Phenyl Compounds: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through various reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Wirkmechanismus
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the phenyl group, making it highly reactive. This reactivity allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo(1-methyl-2-propenyl)-
- Magnesium, bromo[4-[2-(trimethylsilyl)ethynyl]phenyl]-
Uniqueness
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is unique due to its specific structure, which includes a phenyl group substituted with a bromo and a 2-methyl-2-propenyl group. This structure imparts distinct reactivity and selectivity in various chemical reactions, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
625454-16-2 |
|---|---|
Molekularformel |
C10H11BrMgO |
Molekulargewicht |
251.40 g/mol |
IUPAC-Name |
magnesium;2-methylprop-2-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OQTVVNYDVMEGGS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)COC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


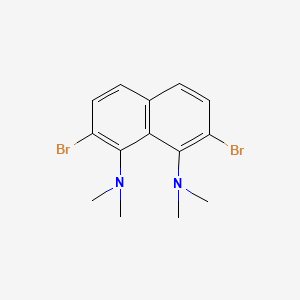
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
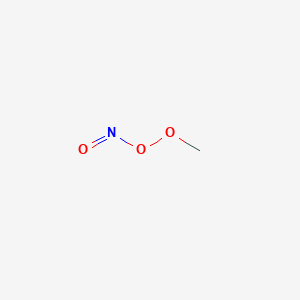
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
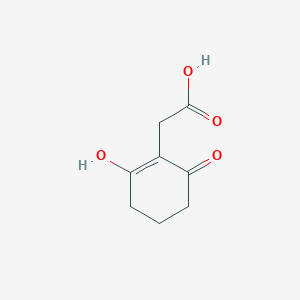
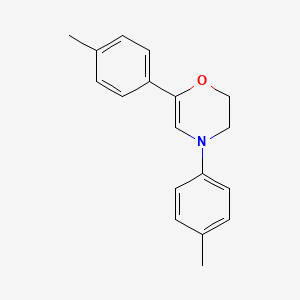
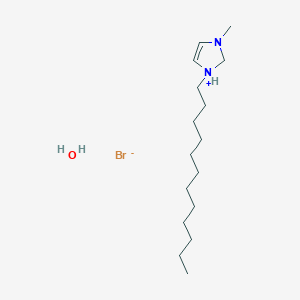

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
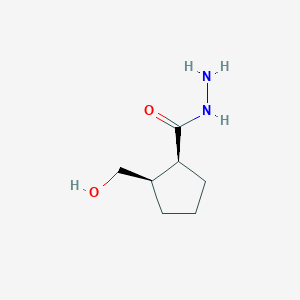

![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
